molecular formula C27H44O4 B1252879 Neogitogenin

Neogitogenin

Cat. No.: B1252879
M. Wt: 432.6 g/mol
InChI Key: FWCXELAAYFYCSR-HJXRQQMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Neogitogenin is a steroid saponin predominantly found in Trigonella foenum-graecum (fenugreek), a plant widely studied for its medicinal and nutritional properties. Structurally, it belongs to the class of steroids and steroid derivatives, characterized by a tetracyclic triterpenoid backbone modified with glycosidic side chains. The compound is identified as this compound 3-[glucosyl-(1→2)-glucosyl-(1→4)-galactoside], indicating a complex glycosylation pattern with glucose and galactose residues attached at the C-3 position of the aglycone (steroid core) . This compound is part of a broader family of fenugreek saponins, which include diosgenin, yamogenin, and tigogenin, all of which contribute to the plant’s bioactive profile .

Properties

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol

InChI

InChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3/t15-,16-,17-,18+,19-,20-,21+,22+,23-,24-,25-,26-,27+/m0/s1

InChI Key

FWCXELAAYFYCSR-HJXRQQMRSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Compounds

Compound Aglycone Core Glycosylation Pattern Key Structural Differentiation
This compound Spirostanol 3-O-[glucosyl-(1→2)-glucosyl-(1→4)-galactoside] Triple sugar chain at C-3
Diosgenin Spirostanol Non-glycosylated (aglycone only) Lacks sugar moieties; precursor for synthetic steroids
Tigogenin Spirostanol Non-glycosylated or mono-glycosylated Often serves as a biosynthetic intermediate
Alliosterol 1-galactoside Cycloartanol 1-O-galactoside, 16-O-galactoside Cycloartane-type aglycone with dual glycosylation

Key Observations :

  • Alliosterol derivatives (e.g., Alliosterol 1-(4′′-galactosylrhamnoside) 16-galactoside) exhibit a cycloartane-type aglycone, which is structurally distinct from this compound’s spirostanol backbone .

Quantitative and Analytical Comparison

Table 2: Relative Abundance of this compound and Related Compounds in Metabolomic Profiling

Compound Sample 1 Sample 2 Sample 3 Sample 4 Sample 5 Sample 6
This compound 3.115 3.391 3.487 4.415 4.058 4.209
Alliosterol 1-galactoside 2.620 2.480 0.887 3.692 3.109 3.182
25-hydroxyvitamin D3-lactol 0.804 0.788 0.907 2.660 2.271 2.387

Notes:

  • Values represent normalized peak intensities from LC-MS metabolomic data .
  • This compound shows higher abundance across all samples compared to Alliosterol and vitamin D derivatives, suggesting greater metabolic stability or biosynthetic efficiency.

Functional and Pharmacological Differences

Diosgenin: Widely studied for its anti-inflammatory and cholesterol-lowering effects. Unlike this compound, diosgenin is a precursor for industrial steroid synthesis (e.g., progesterone) due to its non-glycosylated form .

Tigogenin: Demonstrates hemolytic activity in vitro, a trait less pronounced in this compound due to its hydrophilic sugar chains .

Analytical Techniques for Differentiation

This compound and its analogs are distinguished using:

  • High-Performance Liquid Chromatography (HPLC) : Separates compounds based on hydrophobicity differences caused by glycosylation .
  • Mass Spectrometry (MS) : Identifies molecular weight and fragmentation patterns unique to each saponin .
  • Nuclear Magnetic Resonance (NMR) : Resolves aglycone and sugar linkage configurations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neogitogenin
Reactant of Route 2
Neogitogenin

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